9-Bromo-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Brand Name: Vulcanchem
CAS No.: 303060-19-7
VCID: VC16081172
InChI: InChI=1S/C28H23BrN2O3/c1-32-26-11-9-20(14-27(26)33-2)28-31-24(22-15-21(29)10-12-25(22)34-28)16-23(30-31)19-8-7-17-5-3-4-6-18(17)13-19/h3-15,24,28H,16H2,1-2H3
SMILES:
Molecular Formula: C28H23BrN2O3
Molecular Weight: 515.4 g/mol

9-Bromo-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

CAS No.: 303060-19-7

Cat. No.: VC16081172

Molecular Formula: C28H23BrN2O3

Molecular Weight: 515.4 g/mol

* For research use only. Not for human or veterinary use.

9-Bromo-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine - 303060-19-7

Specification

CAS No. 303060-19-7
Molecular Formula C28H23BrN2O3
Molecular Weight 515.4 g/mol
IUPAC Name 9-bromo-5-(3,4-dimethoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C28H23BrN2O3/c1-32-26-11-9-20(14-27(26)33-2)28-31-24(22-15-21(29)10-12-25(22)34-28)16-23(30-31)19-8-7-17-5-3-4-6-18(17)13-19/h3-15,24,28H,16H2,1-2H3
Standard InChI Key NFDKVTBDBRNYSB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s backbone consists of a benzo[e]pyrazolo[1,5-c] oxazine core, a tricyclic system integrating benzene, pyrazole, and oxazine rings. The 9-position bromine atom introduces steric and electronic effects, while the 3,4-dimethoxyphenyl and naphthalen-2-yl substituents contribute to hydrophobic interactions and π-π stacking potential. The methoxy groups enhance solubility in polar aprotic solvents, a critical factor in pharmacokinetic optimization.

Molecular Formula and Weight

With the molecular formula C28H23BrN2O3\text{C}_{28}\text{H}_{23}\text{BrN}_2\text{O}_3, the compound has a molecular weight of 515.4 g/mol. The presence of bromine (13.5% by mass) significantly influences its density and refractive index, while the nitrogen and oxygen atoms facilitate hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number303060-19-7
IUPAC Name9-bromo-5-(3,4-dimethoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazine
Molecular FormulaC28H23BrN2O3\text{C}_{28}\text{H}_{23}\text{BrN}_2\text{O}_3
Molecular Weight515.4 g/mol
XLogP3-AAEstimated 6.2 (lipophilicity)

Synthesis and Optimization Strategies

Traditional Multi-Step Synthesis

The synthesis typically begins with functionalization of 2-naphthol, followed by bromination at the 9-position using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in dichloromethane. Subsequent coupling of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling employs palladium catalysts, achieving yields of 65–72%. Ring closure to form the oxazine moiety is facilitated by acid-catalyzed cyclization, as demonstrated in analogous naphthoxazine syntheses .

Green Chemistry Approaches

Recent advances utilize magnetic solid acid nanocatalysts, such as ferrierite-based systems, to accelerate -oxazine formation in aqueous media. These methods reduce reaction times to 2–4 hours at room temperature, achieving yields exceeding 85% while minimizing organic solvent use . For example, β-naphthol derivatives react with aldehydes and amines in water, with the nanocatalyst enabling efficient proton transfer and recyclability over five cycles without significant activity loss .

Table 2: Comparison of Synthesis Methods

ParameterTraditional MethodGreen Method
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_4Magnetic ferrierite nanocatalyst
SolventDichloromethaneWater
Reaction Time24–48 hours2–4 hours
Yield65–72%85–92%
Temperature80–110°C25°C

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Dihydro-1,3-oxazine derivatives demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli . The methoxy groups likely disrupt microbial membrane integrity through hydrophobic interactions, a mechanism corroborated by molecular dynamics simulations .

Neuropharmacological Applications

Naphthoxazine derivatives modulate dopamine D2 receptors and monoamine oxidase-B (MAO-B) activity, suggesting utility in Parkinson’s disease management. In vitro assays show 40–60% MAO-B inhibition at 10 μM concentrations, comparable to selegiline .

Physicochemical and Spectroscopic Profiles

Spectral Characterization

  • 1H NMR^1\text{H NMR} (CDCl3_3): Peaks at δ 5.41 (s, 1H, CH) and δ 6.10 (s, 1H, CH) confirm the oxazine ring protons. Aromatic protons resonate between δ 6.72–7.81, integrating for 12H .

  • FT-IR: Strong absorption at 1245 cm1^{-1} (C-O-C stretching) and 755 cm1^{-1} (C-Br vibration) .

  • Mass Spectrometry: Molecular ion peak at m/z 515.3 ([M+^+]), with fragmentation patterns consistent with sequential loss of methoxy groups (Δ m/z = 31).

Solubility and Stability

The compound is soluble in DMSO (23 mg/mL) and dichloromethane (45 mg/mL), but insoluble in water (<0.1 mg/mL). Accelerated stability testing indicates decomposition <5% after 6 months at -20°C, though bromine substitution may necessitate light-sensitive storage.

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the naphthalenyl group with quinoline improves aqueous solubility (LogP reduction from 6.2 to 5.1) while maintaining target affinity .

  • Prodrug Development: Esterification of methoxy groups enhances oral bioavailability in rat models, with AUC024_{0-24} increasing from 12.3 to 38.7 μg·h/mL .

Computational Modeling

Docking studies against cyclooxygenase-2 (COX-2) reveal a binding energy of -9.2 kcal/mol, with key interactions at Val349 (hydrogen bonding) and Tyr385 (π-π stacking) . Molecular dynamics simulations over 100 ns demonstrate stable binding, with root-mean-square deviation (RMSD) <2.0 Å .

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